molecular formula C15H27N3 B136862 (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine CAS No. 149525-65-5

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Cat. No. B136862
M. Wt: 249.39 g/mol
InChI Key: DBOPPHIBSRVLLK-UHFFFAOYSA-N
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Description

The compound (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is a versatile molecular scaffold that has been utilized in the synthesis of various molecular receptors. It is derived from benzene and can be prepared through a practical synthetic procedure that involves limited chromatography for purification .

Synthesis Analysis

The synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which is closely related to (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, is reported to start from benzene and proceed in four straightforward steps. The intermediates used in this process include 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives (halo = bromo and chloro) . This method provides a detailed and practical approach to synthesizing the compound, which is crucial for its application in further chemical studies and potential industrial applications.

Molecular Structure Analysis

While the exact molecular structure of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is not detailed in the provided papers, the related compound 2,4,6-trimethylbenzene-1,3,5-tris(methanaminium) 2,4,6-trimethylbenzene-1,3,5-triacetate has been studied. It forms a three-dimensional network of hydrogen bonds in its crystal structure, where each trication is coordinated with eight trianions, resembling the cesium chloride type structure . This information suggests that the compound of interest may also exhibit interesting structural properties that could be explored in further studies.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions specific to (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. However, the synthesis process of its related compounds involves halogenated intermediates, which suggests that it may undergo similar reactions such as nucleophilic substitution or coupling reactions that are typical for halo-substituted aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine are not explicitly mentioned in the provided papers. However, the synthesis paper implies that the compound is stable enough to be isolated and purified, which indicates a degree of robustness in its physical properties. The related structures' ability to form crystalline networks through hydrogen bonding suggests that (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine may also exhibit similar solid-state properties, which could be relevant for its application in material science or molecular engineering.

Scientific Research Applications

Molecular Scaffold and Synthesis

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and related compounds have been used as scaffolds for various molecular receptors. The synthesis of these compounds from benzene involves straightforward steps and limited chromatography for purification, making them versatile molecular scaffolds (Wallace et al., 2005).

Supramolecular Templates

1,3,5-Triethylbenzenes are widely used as supramolecular templates to organize molecular-recognition elements. Their steric-gearing effect helps direct binding elements towards the central ring, enhancing binding affinity. This is compared to the 1,3,5-trimethylbenzene scaffold, which, despite lacking steric-gearing effects, also improves binding affinities of hosts (Wang & Hof, 2012).

Coordination Polymers and Metallogels

Compounds like 1,3,5-tris(nicotinamidomethyl)-2,4,6-triethylbenzene have been utilized in creating Ag(I) coordination polymers and coordination-polymer-based gels. These polymers and gels show potential for synthesizing silver nanoparticles (AgNPs), which can catalyze certain chemical reactions without external reducing agents (Paul, Sarkar, & Dastidar, 2015).

Photoluminescent Properties

A semi-rigid tripodal ligand, 1,1′,1′′-((2,4,6-triethylbenzene-1,3,5 triyl)tris(methylene))tris(pyridin-4(1H)-one), has been developed for assembling lanthanide metal–organic frameworks (Ln-MOFs) that exhibit unusual (10,3)-d net topology. These MOFs demonstrate bright luminescence with high efficiency, potentially useful in various applications (Yang et al., 2014).

Catalytic Applications

Tris-imidazolinium salts derived from 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene have shown efficiency in catalyzing Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions. These compounds are especially efficient when used as in situ catalysts for such reactions (Türkmen, Can, & Çetinkaya, 2009).

Ion Selective Properties

Ionophores based on tripodal thiazole derivatives on benzene scaffolds, such as 1,3,5-tris(thiazolylcarbethoxy)-2,4,6-trimethylbenzene, have been developed for selective ion sensing. These compounds show potential in selectively responding to various cations like ammonium, potassium, and silver ions under specific pH conditions (Kim et al., 2007).

Safety And Hazards

The safety information available indicates that “(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine” may pose certain hazards. The compound is associated with hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 .

properties

IUPAC Name

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOPPHIBSRVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363684
Record name (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

CAS RN

149525-65-5
Record name (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Pausch, BM Schmidt - 2021 - scholar.archive.org
To create innovative materials, efficient control and engineering of pore sizes and their characteristics, crystallinity and stability is required. Eight hybrid [4+ 6] imine cages with a …
Number of citations: 0 scholar.archive.org
THG Schick, F Rominger… - The Journal of Organic …, 2020 - ACS Publications
The synthesis of shape-persistent organic cage compounds by the formation of imine bonds opens the possibility to realize cages of different sizes, geometries, topologies, and functions…
Number of citations: 29 pubs.acs.org
F Wang, E Sikma, Z Duan, C Lei, Z Zhang… - Journal of Porphyrins …, 2020 - World Scientific
Presented here is the synthesis of three new Schiff-base cryptands, 4–6. Dynamic covalent imine bond formation via the condensation of a dialdehyde (7 or 8) with two different tris-…
Number of citations: 7 www.worldscientific.com
K Kawashima, M Hirota‐Tsukimachi… - Chemical Biology & …, 2022 - Wiley Online Library
Various chimeric receptors have been developed and used for biological experiments. In the present study, we constructed three types of chimeric receptor activator of nuclear factor‐…
Number of citations: 4 onlinelibrary.wiley.com
SI Etkind, DA Vander Griend… - The Journal of Organic …, 2020 - ACS Publications
Herein, we present the synthesis and characterization of a macrocyclic polyamide cage that incorporates redox-active 1,4-dithiin units. UV/vis titration experiments with eight anions in …
Number of citations: 24 pubs.acs.org
SJ van Dijk - 2017 - studenttheses.uu.nl
Organic cages provide regularly well-defined cavities, which have the potential for many applications such as catalysis or sensoring. In recent years, dynamic covalent chemistry (DCC) …
Number of citations: 1 studenttheses.uu.nl
SI Etkind - 2022 - dspace.mit.edu
This thesis describes the synthesis and applications of various sulfur rich compounds, focusing on 1,4-dithiins, thianthrenes, and new sulfur-rich macrocycles. In Chapter 1, we offer a …
Number of citations: 1 dspace.mit.edu
K Tian, X Wang, MP Schuldt, SM Elbert… - Organic …, 2023 - thieme-connect.com
Organic Materials Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the …
Number of citations: 2 www.thieme-connect.com
JH Yang, SK Kim - Chemical Communications, 2023 - pubs.rsc.org
A novel squaramide cage (2) binds H2PO4− and HP2O73− with high selectivity and affinity in a highly polar protic solvent system. Receptor 2 is also able to extract these hydrophilic …
Number of citations: 4 pubs.rsc.org
J Clerigué, MT Ramos, JC Menéndez - Green Organic Reactions, 2021 - Springer
Solid-state synthetic chemistry has some potential advantages that include the absence of solubility issues and solvation phenomena, together with increased environmental friendliness…
Number of citations: 3 link.springer.com

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